molecular formula C20H23N3O2 B11172315 N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

Cat. No.: B11172315
M. Wt: 337.4 g/mol
InChI Key: PNLFAEMPMZXHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Benzylpiperazine-1-carbonyl)phenyl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule is a hybrid structure incorporating two pharmaceutically important motifs: a benzylpiperazine group and an acetamide group, linked via a phenyl carboxamide bridge. Piperazine derivatives are a prominent class in drug discovery, known for their diverse pharmacological profiles and ability to improve the solubility and bioavailability of lead compounds . Acetamide derivatives are extensively investigated for their analgesic and anticonvulsant properties, among other therapeutic activities . The presence of the benzylpiperazine moiety suggests potential for interaction with central nervous system targets. Benzylpiperazine (BZP) itself is a known substance with stimulant properties, acting via a mixed mechanism that involves the release of neurotransmitters such as serotonin and dopamine . Consequently, this compound may serve as a valuable chemical tool for neuroscientists studying receptor function and neurotransmitter systems. Furthermore, the structural features of this molecule make it a promising scaffold for the development of novel therapeutic agents. Researchers can utilize it in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets, particularly in the areas of central nervous system disorders, infectious diseases, and inflammation, given the documented antiviral, antibacterial, and anti-inflammatory activities of various piperazine-based compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H23N3O2/c1-16(24)21-19-9-7-18(8-10-19)20(25)23-13-11-22(12-14-23)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,24)

InChI Key

PNLFAEMPMZXHHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acylation of Benzylpiperazine with Activated Carboxylic Acid Derivatives

Method Overview :
The target compound is synthesized via acylation of 4-benzylpiperazine using an activated 4-acetamidobenzoyl derivative. This approach leverages carbodiimide-mediated coupling or direct reaction with acid chlorides.

Procedure :

  • Activation of 4-Acetamidobenzoic Acid :

    • 4-Acetamidobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 4-acetamidobenzoyl chloride.

    • Alternative activation uses 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) to form an acyl imidazole intermediate.

  • Coupling with 4-Benzylpiperazine :

    • The activated acyl species reacts with 4-benzylpiperazine in anhydrous DCM or tetrahydrofuran (THF) under nitrogen.

    • Base : Triethylamine (TEA) or sodium hydroxide.

    • Conditions : 0°C to room temperature, 2–24 hours.

Yield : 55–78% after recrystallization (ethyl acetate/hexanes).

Stepwise Construction via Nitro Intermediate Reduction

Method Overview :
This method involves sequential nitro group reduction and acetylation to install the acetamide moiety.

Procedure :

  • Synthesis of 4-Nitrobenzoyl Intermediate :

    • 4-Nitrobenzoyl chloride reacts with 4-benzylpiperazine in benzene/TEA to form N-(4-nitrophenyl)-4-benzylpiperazine-1-carboxamide .

  • Nitro Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding N-(4-aminophenyl)-4-benzylpiperazine-1-carboxamide .

  • Acetylation :

    • The amine is acetylated with acetic anhydride or acetyl chloride in pyridine/DCM.

Yield : 60–70% overall.

One-Pot Alkylation-Condensation Approach

Method Overview :
A streamlined protocol combines alkylation and condensation steps using bifunctional reagents.

Procedure :

  • Reagents :

    • 4-Bromophenylacetamide and 4-benzylpiperazine are heated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

    • Catalyst : Potassium iodide (KI).

  • Conditions :

    • 80–100°C, 12–24 hours.

Yield : 44–68% after column chromatography.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Yield
Acylation with CDICDI activation, couplingHigh purity, mild conditionsRequires anhydrous solvents68–78%
Nitro ReductionNitro → amine → acetamideScalable, avoids sensitive intermediatesMultiple steps, hydrogenation hazards60–70%
One-Pot AlkylationSingle-reactor synthesisTime-efficient, fewer purification stepsModerate yields, byproduct formation44–68%

Optimization and Troubleshooting

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates but require strict anhydrous conditions.

  • Triethylamine is preferred over NaOH for acid chloride reactions to minimize hydrolysis.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexanes mixtures yield high-purity products.

  • Column Chromatography : Silica gel with ethyl acetate/hexanes (1:3) resolves unreacted starting materials.

Scalability and Industrial Relevance

  • The CDI-mediated method (Section 2.1) is favored for kilogram-scale production due to reproducibility.

  • Patent CN101824009A highlights catalytic hydrogenation as a cost-effective step for nitro reduction .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylpiperazine or phenylacetamide moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide typically involves the reaction of piperazine derivatives with acetamide precursors. The structural modifications introduced by the benzyl group and the acetamide moiety are crucial for enhancing the compound's biological activity.

Table 1: Synthesis Pathways for this compound

StepReactantsConditionsProduct
1Benzylpiperazine + Acetic AnhydrideRefluxThis compound
2N-[4-(4-benzylpiperazine-1-carbonyl)phenyl] + Acetic AcidStirring at room temperatureFinal product

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. In studies evaluating various derivatives, it was found that modifications in the piperazine structure can lead to enhanced efficacy against seizures in animal models. For instance, derivatives containing piperazine rings have shown promising results in maximal electroshock and pentylenetetrazole-induced seizure models .

Analgesic Properties

The analgesic potential of this compound has been explored in comparison to traditional analgesics like acetaminophen. Studies suggest that this compound may retain analgesic effects while exhibiting a lower hepatotoxicity profile, making it a candidate for further development as a safer alternative for pain management .

Table 2: Comparative Analgesic Effects

CompoundAnalgesic Effect (in vivo)Hepatotoxicity Level
This compoundModerateLow
AcetaminophenHighHigh

Neurological Disorders

Given its anticonvulsant properties, this compound is being investigated for its potential use in treating epilepsy and other neurological disorders. The ability to modulate neuronal activity through sodium channel interaction presents a mechanism by which this compound could be effective in managing seizure disorders .

Cancer Research

There is emerging interest in the anticancer properties of compounds related to this compound. Preliminary studies suggest that structural analogs may exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its analogs:

  • A study conducted by Obniska et al. synthesized various derivatives and evaluated their anticonvulsant activity using established animal models, highlighting the importance of structural modifications on efficacy .
  • Another research effort focused on the analgesic profile of related compounds, demonstrating significant pain relief without the adverse effects commonly associated with traditional analgesics like acetaminophen .

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among piperazine-acetamide derivatives include substituents on the phenyl ring, piperazine modifications, and linker groups (e.g., carbonyl vs. sulfonyl). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Key Substituents Linker Group Notable Properties
N-[4-(4-Benzylpiperazine-1-carbonyl)phenyl]acetamide C₂₁H₂₄N₃O₂ Benzyl (piperazine), phenyl (acetamide) Carbonyl High lipophilicity (benzyl group)
N-(4-Chlorophenyl)-2-piperazin-1-yl-acetamide C₁₂H₁₆ClN₃O Chlorophenyl (acetamide) Piperazine-ethyl Lower MW (253.73 g/mol)
Compound 5o (Thiazole-piperazine) C₂₁H₂₃N₅O₂S Thiazole, pyridyl (phenyl) Piperazine-carbonyl AChE inhibition (IC₅₀ = 0.011 µM)
N-(4-Bromo-2-methylphenyl)-... C₁₉H₂₁BrClN₃O Bromo, methyl (phenyl), chlorophenyl Piperazine-ethyl Halogen-rich, higher MW (422.75 g/mol)
  • Linker Groups: Carbonyl linkers (as in the target compound) versus sulfonyl groups (, compound 35) may influence hydrogen-bonding interactions with biological targets. Sulfonyl-containing analogs show notable analgesic activity, suggesting linker-dependent efficacy .
  • Phenyl Ring Modifications : Electron-withdrawing groups (e.g., thiazole in ) enhance AChE inhibition, while electron-donating benzyl groups may prioritize different target interactions .
Pharmacological Activity Comparison
  • Analgesic Activity : N-[4-(4-Methylpiperazinyl)sulfonylphenyl]acetamide (compound 35, ) exhibits potency comparable to paracetamol, attributed to its sulfonyl linker and methylpiperazine group. The target compound’s benzylpiperazine-carbonyl structure may favor CNS penetration but lacks direct activity data .
  • AChE Inhibition : Thiazole-piperazine derivatives (e.g., compound 5o, IC₅₀ = 0.011 µM) demonstrate that aromatic heterocycles on the phenyl ring enhance enzyme binding. The benzyl group in the target compound may reduce AChE affinity compared to thiazole but could improve selectivity for other targets .

Key Research Findings and Implications

  • Substituent Effects : Bulkier groups (e.g., benzyl) on piperazine improve lipophilicity but may reduce solubility, necessitating formulation optimization for in vivo applications.
  • Activity Gaps : Direct biological data for this compound are absent in the evidence; however, structural analogs suggest prioritized evaluation for AChE inhibition or analgesic activity .

Biological Activity

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of acetamides and features a piperazine moiety that is linked to an aromatic phenyl group. The presence of the benzyl group in the piperazine structure is significant for its biological activity. The chemical formula can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

The compound has been studied for its interaction with various biological targets, particularly in relation to cholinesterase inhibition. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in neurotransmission, and their inhibition is a common target in treating neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperazine and phenyl groups can significantly influence the inhibitory activity against cholinesterases. For instance, derivatives with different substituents on the piperazine ring have shown varying degrees of potency against AChE and BChE. A study demonstrated that compounds with specific functional groups exhibited IC50 values ranging from 0.014 to 2.097 µM against BChE, indicating promising inhibitory activity .

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties. In animal models, it was found that certain derivatives exhibited anticonvulsant activity, suggesting potential applications in epilepsy treatment. The lipophilicity of these compounds was correlated with their effectiveness, with more lipophilic compounds showing better CNS penetration .

Neurotoxic Effects

Conversely, some studies have highlighted potential neurotoxic effects associated with piperazine derivatives. For example, N-benzylpiperazine was shown to induce mitochondrial dysfunction and DNA damage in human cell lines, raising concerns about the safety profile of similar compounds . This underscores the importance of thorough toxicity evaluations in drug development.

Case Studies

  • Cholinesterase Inhibition Study : A series of N-substituted derivatives were synthesized and screened for their inhibitory activities against cholinesterases. The most active compound demonstrated a significantly lower IC50 than donepezil, a known cholinesterase inhibitor .
  • Anticonvulsant Evaluation : In a study involving 22 new derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, several compounds showed promising anticonvulsant activity in MES models, although they were less effective than phenytoin .
  • Neurotoxicity Assessment : The neurotoxic effects of N-benzylpiperazine were assessed using human cancer cell lines, revealing significant cytotoxicity and activation of apoptotic pathways . This highlights the dual nature of piperazine-based compounds where therapeutic potential must be balanced against safety concerns.

Q & A

Q. What are the optimal synthetic routes for N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-benzylpiperazine with a phenylacetamide precursor. Key steps include:
  • Acylation : Reacting 4-aminophenylacetamide with 4-benzylpiperazine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Temperature Control : Maintaining room temperature or mild heating (30–50°C) to avoid side reactions like hydrolysis of the carbonyl group .
  • Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm). Aromatic protons from the benzyl group appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) matching the theoretical molecular formula (C20_{20}H22_{22}N3_{3}O2_{2}).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-N stretch) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the benzyl group (e.g., electron-withdrawing -F or -CF3_3) to assess effects on receptor binding. For example, fluorinated analogs (e.g., 4-fluorobenzyl) may improve metabolic stability .
  • Piperazine Ring Modifications : Replace the benzyl group with heterocycles (e.g., pyridinyl) or alkyl chains to alter lipophilicity and blood-brain barrier penetration .
  • Biological Assays : Test analogs against target receptors (e.g., dopamine D3 or serotonin receptors) using radioligand binding assays. Compare IC50_{50} values to establish SAR trends .

Q. What computational approaches are used to predict the binding affinities of this compound with neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3). Focus on hydrogen bonding between the acetamide carbonyl and receptor residues (e.g., Asp110) .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites, correlating with reactive hotspots in binding pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in solvated environments (e.g., CHARMM force field) to assess stability over 100-ns trajectories .

Q. How can contradictions in biological activity data for structurally similar analogs be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from multiple studies (e.g., analgesic vs. cytotoxic activities) to identify confounding variables like assay conditions (pH, temperature) .
  • Dose-Response Curves : Re-evaluate EC50_{50}/IC50_{50} values using standardized protocols (e.g., MTT assays for cytotoxicity).
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to rule out non-specific interactions .

Interdisciplinary Applications

Q. What strategies are employed to evaluate the compound’s potential in non-neurological applications, such as corrosion inhibition?

  • Methodological Answer :
  • Electrochemical Testing : Perform potentiodynamic polarization in 1M HCl to measure corrosion inhibition efficiency (%) using the formula:
    Inhibition Efficiency (%)=Icorr, blankIcorr, inhibitorIcorr, blank×100\text{Inhibition Efficiency (\%)} = \frac{I_{\text{corr, blank}} - I_{\text{corr, inhibitor}}}{I_{\text{corr, blank}}} \times 100

where IcorrI_{\text{corr}} is the corrosion current density .

  • Surface Analysis : Use scanning electron microscopy (SEM) to compare surface morphology of treated vs. untreated mild steel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.